molecular formula C20H25N3O B5459223 N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea

N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea

Cat. No. B5459223
M. Wt: 323.4 g/mol
InChI Key: DZWQUAOGTKZTAV-UHFFFAOYSA-N
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Description

N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea, also known as MPMPU, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been shown to possess a wide range of pharmacological properties.

Mechanism of Action

The exact mechanism of action of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea is not fully understood. However, it has been suggested that N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has also been shown to inhibit the activity of acetylcholinesterase (AChE), an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function.
Biochemical and Physiological Effects:
N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever in animal models. N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. In addition, N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been shown to inhibit the growth of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied for its pharmacological properties. However, there are also some limitations to the use of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea in lab experiments. For example, its mechanism of action is not fully understood, and it may interact with other compounds in complex ways.

Future Directions

There are several future directions for research on N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea. One area of research is the development of more potent and selective analogs of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea for use in the treatment of neurodegenerative diseases and cancer. Another area of research is the investigation of the mechanism of action of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea and its interactions with other compounds. Finally, the potential use of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea in combination with other drugs for the treatment of various diseases should be explored.
Conclusion:
In conclusion, N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It possesses a wide range of pharmacological properties, including anti-inflammatory, analgesic, antipyretic, and antitumor activity. While there are some limitations to the use of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea in lab experiments, its potential use in the treatment of various diseases makes it an important area of research for the future.

Synthesis Methods

The synthesis of N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea involves the reaction of 2-methylphenyl isocyanate with 4-(1-piperidinylmethyl)aniline in the presence of a suitable solvent. The reaction is typically carried out under reflux conditions and requires the use of a catalyst such as triethylamine. The resulting N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea product is then purified by recrystallization or column chromatography.

Scientific Research Applications

N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. In addition, N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(2-methylphenyl)-N'-[4-(1-piperidinylmethyl)phenyl]urea has also been shown to have antitumor activity and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

1-(2-methylphenyl)-3-[4-(piperidin-1-ylmethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-16-7-3-4-8-19(16)22-20(24)21-18-11-9-17(10-12-18)15-23-13-5-2-6-14-23/h3-4,7-12H,2,5-6,13-15H2,1H3,(H2,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZWQUAOGTKZTAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CN3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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